Lipophilicity (LogP) Profile vs. Acetamide Analog: Optimizing for CNS Permeability
In CNS drug discovery, lipophilicity is a critical determinant of blood-brain barrier (BBB) penetration. The target compound, N-1,3-benzodioxol-5-yl-2-bromobutanamide, possesses a calculated LogP of 2.5273 . This value is significantly higher than that of its direct acetamide analog, N-(1,3-benzodioxol-5-yl)-2-bromoacetamide (CAS 460994-47-2), which has a calculated LogP of approximately 1.5-1.8 (estimated based on structure and reported data for similar molecules). The increased lipophilicity of the butanamide derivative is attributable to the extended ethyl group on the 2-bromo-substituted carbon.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 2.5273 |
| Comparator Or Baseline | N-(1,3-benzodioxol-5-yl)-2-bromoacetamide (CAS 460994-47-2) cLogP estimated 1.5-1.8 |
| Quantified Difference | ~0.7-1.0 log unit increase |
| Conditions | Computational prediction (XLogP3-AA algorithm) |
Why This Matters
Higher LogP values generally correlate with increased passive membrane permeability and potential for CNS penetration, making the target compound a more suitable scaffold for developing brain-penetrant probes compared to its less lipophilic acetamide analog.
